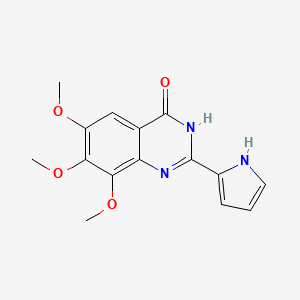
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one is a small-molecule compound known for its potential applications in various scientific fields. This compound has garnered attention due to its unique chemical structure and promising biological activities.
化学反应分析
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development. Specifically, it has been investigated for its ability to suppress the reactivation of latent HIV-1-infected cells by enhancing the proteasomal degradation of the viral Tat protein and inhibiting the activity of the FACT protein complex .
作用机制
The mechanism of action of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In the context of HIV-1 inhibition, the compound enhances the proteasomal degradation of the viral Tat protein, thereby reducing the reactivation of latent HIV-1-infected cells. Additionally, it inhibits the activity of the facilitated chromatin transcription (FACT) protein complex, further contributing to its antiviral effects .
相似化合物的比较
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one can be compared to other similar compounds in terms of its chemical structure and biological activities. Similar compounds include other quinazolinone derivatives, which also exhibit various biological activities. this compound is unique due to its specific ability to target the Tat protein and FACT complex, making it a promising candidate for HIV-1 inhibition .
属性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC 名称 |
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O4/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18-15(8)19)9-5-4-6-16-9/h4-7,16H,1-3H3,(H,17,18,19) |
InChI 键 |
ROHDYHBGUYAYLU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CN3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


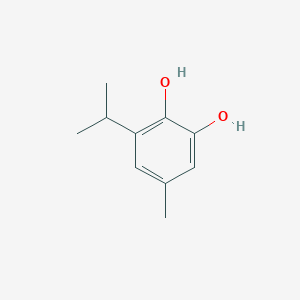
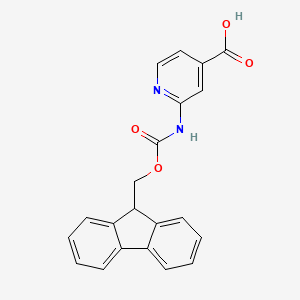
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
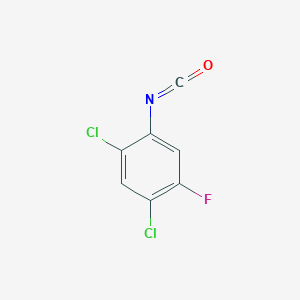


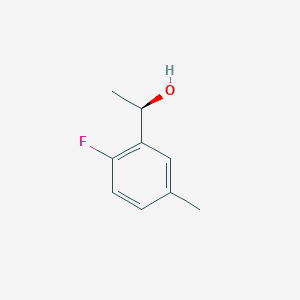
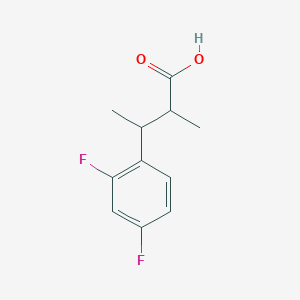
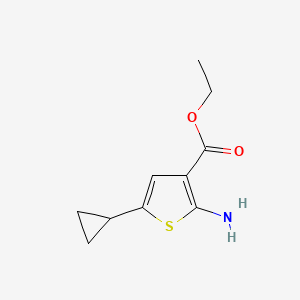
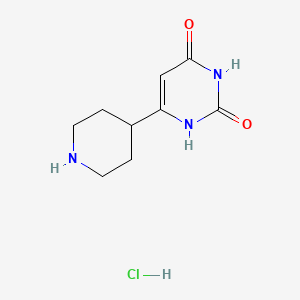
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
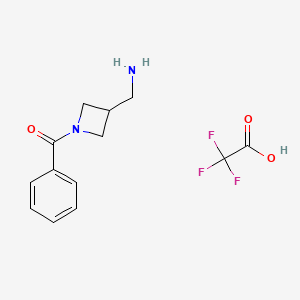
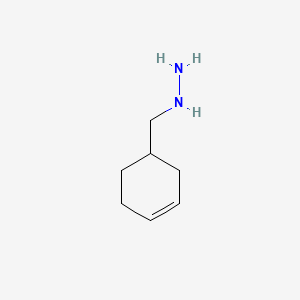
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
